Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring, which is a common feature in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Alkylation: The initial step involves the alkylation of piperazine with an appropriate alkyl halide to introduce the ethyl group.
Phenoxy Substitution: The next step involves the substitution of the phenoxy group onto the piperazine ring. This is typically achieved through a nucleophilic aromatic substitution reaction.
Final Assembly: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler alkyl derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alkyl derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is common in many pharmaceuticals.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy and hydroxypropyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[3-(2-phenoxy)-2-hydroxypropyl]piperazine-1-carboxylate: Similar structure but lacks the allyl group.
Ethyl 4-[3-(2-methoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate: Similar structure with a methoxy group instead of an allyl group.
Ethyl 4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate: Similar structure with a chloro group instead of an allyl group.
Uniqueness
Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to the presence of the allyl group, which can impart different chemical and biological properties compared to its analogs. The allyl group can participate in additional chemical reactions, such as polymerization or cross-linking, which can be advantageous in certain applications.
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-3-7-16-8-5-6-9-18(16)25-15-17(22)14-20-10-12-21(13-11-20)19(23)24-4-2;/h3,5-6,8-9,17,22H,1,4,7,10-15H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNSCQOHUQKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2CC=C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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